An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-nitropyridine 1-oxide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridine N-oxide, its unique electronic properties make it a valuable intermediate for the synthesis of novel pharmaceutical agents. This document details its physicochemical and spectroscopic properties, provides a validated, step-by-step synthesis protocol, and explores its chemical reactivity, with a focus on the mechanistic principles that drive its utility as a synthetic building block.
Compound Identification and Core Physicochemical Properties
2-Bromo-5-fluoro-4-nitropyridine 1-oxide is a solid, aromatic heterocyclic compound. The presence of four distinct functional groups—a bromine atom, a fluorine atom, a nitro group, and an N-oxide moiety—on a pyridine scaffold imparts a unique and powerful reactivity profile.
| Property | Value | Source / Method |
| CAS Number | 935534-40-0 | [1][2] |
| Molecular Formula | C₅H₂BrFN₂O₃ | [2][3] |
| Molecular Weight | 236.98 g/mol | [2][3] |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Boiling Point | 440.3 ± 40.0 °C at 760 mmHg | [2] (Predicted) |
| Melting Point | No data available | [4] |
| Solubility | Sparingly soluble in water (predicted for analogs) | [5] |
| Storage | Inert atmosphere, 2-8°C | [2][3] |
Spectroscopic Profile (Predicted)
While experimental spectra for 2-Bromo-5-fluoro-4-nitropyridine 1-oxide are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of closely related analogs such as 2-bromo-5-fluoropyridine, 2-bromo-4-nitropyridine 1-oxide, and other substituted pyridine N-oxides.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
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H-3 Proton: This proton is expected to appear as a doublet, coupled to the adjacent ¹⁹F atom. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the N-oxide.
-
H-6 Proton: This proton will likely appear as a doublet, also coupled to the ¹⁹F atom, but with a smaller coupling constant. It will be influenced by the adjacent fluorine and the N-oxide.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five signals for the carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached substituents:
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Carbons bearing the bromine (C-2), fluorine (C-5), and nitro (C-4) groups will show characteristic shifts. The C-F bond will exhibit a large one-bond coupling constant (¹JCF).
-
The carbons adjacent to the N-oxide group (C-2 and C-6) are typically shifted relative to the parent pyridine.
IR Spectroscopy
The infrared spectrum will be characterized by strong absorption bands corresponding to the functional groups present:
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N-O Stretch (N-oxide): A strong band typically appears in the 1200-1300 cm⁻¹ region.
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N=O Stretch (Nitro group): Two strong bands are expected: one for the asymmetric stretch (~1550-1500 cm⁻¹) and one for the symmetric stretch (~1350-1300 cm⁻¹).
-
C-Br Stretch: Typically found in the lower frequency region (600-500 cm⁻¹).
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H and C=C/C=N stretches: Present in their characteristic regions.
Synthesis Protocol: A Mechanistic Approach
The synthesis of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide is best achieved through a two-step sequence starting from commercially available 2-bromo-5-fluoropyridine. This strategy is based on well-established reactivity principles for pyridine derivatives.
Diagram of Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step 1: N-Oxidation of 2-Bromo-5-fluoropyridine
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Causality: The direct electrophilic nitration of a pyridine ring is often difficult and can lead to a mixture of products with low yields. The pyridine nitrogen deactivates the ring towards electrophilic attack. Converting the pyridine to its N-oxide reverses this effect. The oxygen atom of the N-oxide can donate electron density into the ring, thereby activating the 2- and 4-positions for electrophilic aromatic substitution.[6]
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-fluoropyridine (1.0 eq) in glacial acetic acid.
-
To this solution, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise while maintaining the temperature below 40°C using a water bath.
-
After the addition is complete, heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-fluoropyridine 1-oxide, which can be used in the next step without further purification.
-
Step 2: Nitration of 2-Bromo-5-fluoropyridine 1-oxide
-
Causality: The N-oxide intermediate is now activated for electrophilic substitution, specifically at the C-4 position. A strong nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, is required to introduce the nitro group. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Protocol: (This protocol is adapted from the synthesis of a similar compound, 5-bromo-2-methyl-4-nitropyridine 1-oxide[7])
-
To a flask cooled in an ice bath (0°C), add concentrated sulfuric acid.
-
Slowly add the crude 2-bromo-5-fluoropyridine 1-oxide (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains low.
-
Once dissolved, add fuming nitric acid (3.0-5.0 eq) dropwise, maintaining the temperature at 0°C.[7]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.[7]
-
Cool the reaction in an ice bath and carefully pour it onto crushed ice.
-
Slowly neutralize the acidic solution to a pH of 9-10 with a cold, concentrated aqueous solution of sodium carbonate or sodium hydroxide.[7]
-
The precipitated solid is the target product. Filter the solid, wash it with cold water, and dry it under vacuum to yield 2-Bromo-5-fluoro-4-nitropyridine 1-oxide.
-
Chemical Reactivity and Applications in Drug Development
The primary utility of 2-Bromo-5-fluoro-4-nitropyridine 1-oxide in drug development stems from its high reactivity as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions.
The Principle of Nucleophilic Aromatic Substitution (SₙAr)
-
Mechanistic Insight: The pyridine N-oxide, in concert with the strongly electron-withdrawing nitro group at the 4-position, renders the pyridine ring highly electron-deficient. This electronic arrangement makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to attack by nucleophiles. The nitro group at the 4-position is an excellent leaving group, making substitution at this position highly favorable.
Diagram of SₙAr Reaction Mechanism
Caption: General mechanism for SₙAr at the 4-position.
General Protocol for SₙAr with Amine Nucleophiles
-
Experimental Logic: This protocol describes the displacement of the 4-nitro group with a generic amine nucleophile (e.g., morpholine, piperidine). A weak base like potassium carbonate is used to neutralize the HBr or HF that might be formed if substitution occurred at the halogenated positions, and to deprotonate the amine adduct if necessary.
-
Protocol:
-
Dissolve 2-Bromo-5-fluoro-4-nitropyridine 1-oxide (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Add the desired amine nucleophile (1.1-1.5 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid product, wash with water, and dry. If the product is not a solid, extract the aqueous mixture with ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
-
Applications: This reaction is a powerful tool for building molecular complexity. By varying the nucleophile (amines, thiols, alkoxides, etc.), a diverse library of 4-substituted pyridine N-oxides can be generated. These intermediates are valuable in drug discovery for creating analogs of lead compounds, exploring structure-activity relationships (SAR), and developing new chemical entities. The N-oxide can be retained for its beneficial properties (e.g., improved solubility) or deoxygenated at a later stage to yield the corresponding pyridine.
Safety and Handling
-
Toxicity: Specific toxicological data for this compound is not available. However, as a halogenated nitropyridine derivative, it should be handled with care. It is expected to be harmful if swallowed, and may cause skin and eye irritation.
-
Handling: Always handle 2-Bromo-5-fluoro-4-nitropyridine 1-oxide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[2][3]
References
-
AA Blocks. 935534-40-0 | 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. [Link][2]
-
PubChem. 2-Bromo-5-fluoro-4-nitropyridine 1-oxide. [Link]
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